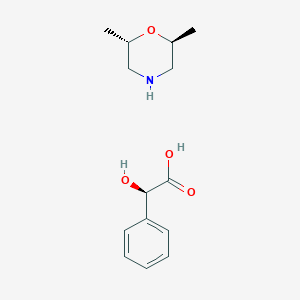

(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid” is related to the study of ketamine and its metabolites . Ketamine’s analgesia has mostly been attributed to antagonism of N-methyl-D-aspartate receptors, but evidence suggests multiple other pathways are involved in its antidepressant and possibly analgesic activity . Ketamine’s metabolites, and (2R,6R)-hydroxynorketamine in particular, may play a greater role in its clinical activity than previously believed .

Synthesis Analysis

The synthesis of (2R,6R)-hydroxynorketamine and (2S,6S)-hydroxynorketamine has been described in a patent . The patent provides a method for synthesizing free base forms of these compounds .Molecular Structure Analysis

The molecular structure of these compounds is related to their function. For example, the stereochemistry of ketamine and its metabolites plays a significant role in their effects on the mitochondrial homeostatic response .Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and involve multiple pathways. For instance, ketamine’s metabolites may induce significant changes in metabolic pathways involved in fundamental mitochondrial functions that are critically impaired in clinical conditions such as depression and anxiety .Applications De Recherche Scientifique

- The compound’s complex three-dimensional structure and its presence in certain plant families (such as Ranunculaceae) highlight its significance. Researchers have explored its potential as an anticancer agent due to its remarkable physiological activities, including anti-inflammatory, analgesic, and cardioprotective effects .

- (2S,6S)-2,6-Dimethylmorpholine has been studied in the context of mood disorders. Its downstream metabolite, (2R,6R)-hydroxynorketamine (HNK), has shown antidepressant effects independent of NMDA receptors. Unlike ketamine, HNK activates AMPA receptors, which may offer new avenues for treating depression .

- The compound’s intricate structure presents a challenge for chemical synthesis. Recent work by Professor Yong Qin’s team has achieved total synthesis of six different diterpenoid alkaloids and their corresponding skeletons. Key strategies include oxidative dearomatization and Diels-Alder cycloaddition reactions .

- Understanding the metabolism of (2S,6S)-2,6-dimethylmorpholine is crucial. It rapidly converts into (2R,6R)-HNK and (R,S)-norketamine in vivo. Investigating their individual contributions and pharmacokinetics informs drug development and safety profiles .

- Professor Feng-Peng Wang’s group has systematically studied the extraction, separation, and structural identification of diterpenoid alkaloids. Their work contributes to the characterization of (2S,6S)-2,6-dimethylmorpholine and related compounds .

Anticancer Research

Neuropharmacology and Mood Disorders

Synthetic Chemistry and Total Synthesis

Pharmacokinetics and Metabolism

Natural Product Isolation and Characterization

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of research into these compounds involve further elucidation of their mechanisms of action and potential therapeutic uses. For instance, new studies will continue to define the role of ketamine and its metabolites in clinical medicine . Furthermore, the potential role of the brain–gut microbiota axis and brain-spleen axis in stress-related psychiatric disorders and in the antidepressant-like action of arketamine is being explored .

Propriétés

IUPAC Name |

(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.C6H13NO/c9-7(8(10)11)6-4-2-1-3-5-6;1-5-3-7-4-6(2)8-5/h1-5,7,9H,(H,10,11);5-7H,3-4H2,1-2H3/t7-;5-,6-/m10/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALUPIVEBULWHN-HNZGJALOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C.C1=CC=C(C=C1)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](O1)C.C1=CC=C(C=C1)[C@H](C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)

![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)

![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)

![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)